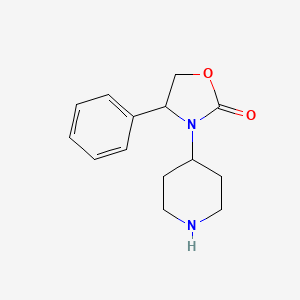

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONASBZCKEKLGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(COC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenyl 3 Piperidin 4 Yl Oxazolidin 2 One and Its Analogues

General Synthetic Strategies for Oxazolidinone Ring Construction

The formation of the 5-membered oxazolidin-2-one ring is a cornerstone of the synthesis of this compound class. These heterocyclic systems are valuable in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. bioorg.orgnih.gov

Cyclization Reactions for Five-Membered Heterocycles

The construction of the oxazolidinone ring is typically achieved through intramolecular cyclization reactions. A variety of reagents and catalytic systems have been developed to facilitate this key transformation.

One of the most established methods involves the reaction of a 1,2-amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole. bioorg.orgbeilstein-journals.org This approach directly furnishes the cyclic carbamate (B1207046) structure. Another powerful strategy is the cycloaddition of epoxides with isocyanates. beilstein-journals.org For instance, the reaction between an epoxide and chlorosulfonyl isocyanate (CSI) can yield oxazolidinones, often alongside five-membered cyclic carbonates, after a workup step. nih.govbeilstein-journals.orgbeilstein-archives.org This method is advantageous due to its one-pot nature and use of a metal-free reagent. nih.govbeilstein-archives.org

Transition metal catalysis offers further options. Palladium-catalyzed processes, such as the ring-opening cyclization of 2-vinylaziridines with carbon dioxide, produce 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org Similarly, cobalt-catalyzed cyclization of alkenyl carbamates can form the oxazolidinone ring through a hydrogen atom transfer and radical-polar crossover mechanism. organic-chemistry.org

| Method | Key Reagents | Typical Conditions | Advantages/Notes |

|---|---|---|---|

| Phosgene-based Cyclization | Amino alcohol, Phosgene (or equivalent) | Often requires basic conditions | A classic, widely used method. beilstein-journals.org |

| Epoxide-Isocyanate Cycloaddition | Epoxide, Chlorosulfonyl Isocyanate (CSI) | 0°C to room temperature, often in DCM | One-pot, metal-free, good yields. nih.govbeilstein-archives.org |

| Palladium-Catalyzed Cyclization | 2-Vinylaziridine, CO₂, Pd catalyst | Mild conditions | High regio- and stereoselectivity. organic-chemistry.org |

| Copper-Catalyzed Cyclization | Propargylic amine, CO₂, Cu catalyst | Mild reaction conditions | Effective for incorporating CO₂. organic-chemistry.org |

Precursor Design and Preparation

The choice and preparation of precursors are critical for the successful synthesis of the target oxazolidinone. The most common precursors are β-amino alcohols, which contain the requisite 1,2-oxygen and nitrogen functionalities for cyclization. beilstein-journals.org These amino alcohols can be synthesized from a variety of starting materials, including α-amino acids. For example, L-phenylalanine can be reduced to produce the corresponding chiral amino alcohol, L-phenylalaninol, which serves as a precursor for chiral 4-phenyl-oxazolidinones. mdpi.com

Chiral aziridines and epoxides are also valuable precursors, particularly in asymmetric synthesis. bioorg.orgresearchgate.net Enantiomerically pure 4-(chloromethyl)oxazolidin-2-ones can be synthesized in high yields from chiral aziridine-2-methanols by cyclization with phosgene. bioorg.org Similarly, the reaction of N-lithiated carbamates with chiral epoxides like (R)-glycidyl butyrate (B1204436) provides an efficient route to enantiomerically pure (R)-5-(hydroxymethyl)-2-oxazolidinones. researchgate.net

| Precursor Class | Example | Key Transformation | Resulting Structure |

|---|---|---|---|

| α-Amino Acids | L-Phenylalanine | Reduction to amino alcohol, then cyclization | (S)-4-Phenyl-oxazolidin-2-one |

| Chiral Epoxides | (R)-Glycidyl butyrate | Ring-opening with a nucleophilic nitrogen source followed by cyclization | (R)-5-substituted oxazolidin-2-ones. researchgate.net |

| Chiral Aziridines | Chiral aziridine-2-methanol | Intramolecular cyclization with phosgene | Chiral 4-substituted oxazolidin-2-ones. bioorg.org |

| Alkenyl Carbamates | N-Boc protected allylamine | Iodocyclocarbamation or other catalyzed cyclizations | Substituted oxazolidinones. organic-chemistry.org |

Approaches for Introducing the Piperidine (B6355638) Moiety

Connecting the piperidine ring to the oxazolidinone core, specifically at the N-3 position, is a key synthetic challenge. This is typically accomplished by forming a carbon-nitrogen bond between the piperidine nitrogen and the oxazolidinone structure, often via an intermediate phenyl group.

N-Alkylation and Acylation Strategies

Direct N-alkylation of a piperidine with a pre-formed oxazolidinone can be achieved under standard conditions, such as using an alkylating agent with a base like potassium carbonate in a polar aprotic solvent like DMF. researchgate.net In the context of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one, this would involve reacting 4-phenyl-oxazolidin-2-one with a suitable 4-substituted piperidine derivative.

Alternatively, acylation strategies can be employed. A series of (R)-(-)-4-Phenyl-2-oxazolidinone based azetidinones were synthesized from the reaction of (2-Oxo-4-phenyl-oxazolidin-3-yl) acetic acid with aromatic imines, a process involving an N-acylation followed by cyclization. researchgate.net Analogous strategies could link a piperidine via an acyl bridge. A more direct approach involves the N-to-S acyl transfer, where an N-acyloxazolidinone can be converted into a versatile thioester, which can then react with various nucleophiles. nih.gov

Cross-Coupling Methods for Carbon-Nitrogen Bond Formation

Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for forming the crucial C-N bond. researchgate.net The Buchwald-Hartwig amination, for example, is a widely used method for coupling amines with aryl halides or triflates, and it represents a viable strategy for linking a piperidine to an aryl-substituted oxazolidinone. researchgate.net

Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides has been shown to produce 3-aryl-2-oxazolidinones in good yields. organic-chemistry.org This method could be used to synthesize a 3-(4-bromophenyl)-4-phenyl-oxazolidin-2-one intermediate, which could then undergo a subsequent coupling reaction with piperidine.

Another highly effective strategy is the Suzuki-Miyaura cross-coupling. In one reported synthesis of oxazolidinone analogues, a Suzuki coupling was used to link a boronate ester with an aryl iodide to form the C-C bond of a biaryl system attached to the oxazolidinone ring. nih.gov A similar disconnection strategy could be envisioned where a piperidinyl-arylboronic acid is coupled with a 3-(haloaryl)-oxazolidinone to forge the final molecule.

| Reaction | Catalyst/Reagents | Substrates | Notes |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine (B1218219) ligand, base | Aryl halide/triflate + Amine (e.g., piperidine) | A premier method for direct C(aryl)-N bond formation. researchgate.net |

| Pd-catalyzed N-Arylation | Palladium catalyst, ligand, base | 2-Oxazolidinone (B127357) + Aryl bromide | Forms 3-Aryl-2-oxazolidinones directly. organic-chemistry.org |

| Ullmann Condensation | Copper catalyst, base | Aryl halide + Amine | A classic method, often requiring higher temperatures. researchgate.net |

| Suzuki-Miyaura Coupling (indirect) | Palladium catalyst, base | Aryl halide + Arylboronic acid | Used to build a scaffold prior to piperidine attachment. nih.gov |

Asymmetric Synthesis and Stereochemical Control

Achieving the desired stereochemistry in this compound is of paramount importance, as biological activity is often dependent on the specific 3D arrangement of the molecule. The target compound has at least two stereocenters: one at the C4 position of the oxazolidinone ring and one at the C4 position of the piperidine ring.

Stereocontrol can be achieved through several primary strategies. Substrate-controlled synthesis relies on the use of enantiomerically pure starting materials from the "chiral pool." For example, starting with D-phenylglycinol ensures the (R)-configuration at the 4-position of the oxazolidinone ring. academax.com Similarly, (S)-epichlorohydrin or (R)-glycidyl butyrate can be used to set the stereochemistry at the 5-position, which can then be elaborated. researchgate.net

Auxiliary-controlled synthesis is another powerful approach. Evans' oxazolidinones, which are chiral auxiliaries themselves, are used to direct stereoselective reactions like aldol (B89426) additions, alkylations, and Michael additions. mdpi.comnih.gov A novel cysteine-derived oxazolidinone auxiliary has been shown to be effective in a range of asymmetric transformations. nih.gov

Catalytic asymmetric synthesis provides an elegant and atom-economical route. Organocatalytic, highly enantioselective aldol reactions have been used as a key step in the synthesis of the oxazolidinone antibiotic linezolid. researchgate.net Furthermore, iron-catalyzed asymmetric reductive cross-coupling reactions have been developed to create challenging quaternary stereocenters. acs.org For the piperidine moiety, asymmetric hydrogenation of substituted pyridines using chiral transition metal catalysts is an efficient method for installing a chiral center directly. nih.gov Diastereoselective iron-catalyzed cross-coupling reactions using chiral vinyl oxazolidinones as radical lynchpins have also been reported to achieve high levels of stereocontrol. nih.gov

| Strategy | Principle | Example Application | Reference |

|---|---|---|---|

| Substrate Control | Use of enantiopure starting materials (chiral pool). | Synthesizing (S)-4-phenyl-2-oxazolidinone from L-phenylglycinol. | google.com |

| Auxiliary Control | A chiral auxiliary attached to the substrate directs the stereochemical outcome of a reaction. | Asymmetric aldol additions using Evans' oxazolidinones. | mdpi.comnih.gov |

| Catalyst Control | A chiral catalyst creates a chiral environment for the reaction. | Organocatalytic enantioselective aldol reactions or asymmetric hydrogenation of pyridines. | researchgate.netnih.gov |

| Diastereoselective Reaction | Controlling the formation of one diastereomer over another in molecules with existing stereocenters. | Diastereoselective alkylation of a chiral lactam derived from D-phenylglycinol. | academax.com |

Chiral Auxiliary-Mediated Synthesis of Oxazolidinone Precursors

The foundational step in the synthesis of the target compound is the preparation of a chiral oxazolidinone precursor, typically (R)- or (S)-4-phenyl-2-oxazolidinone. These precursors are commonly derived from corresponding chiral amino alcohols, which can be synthesized from readily available amino acids. This approach ensures the introduction of a key stereocenter at the C4 position.

One of the most convenient methods for preparing the requisite β-amino alcohol, (S)-phenylalanol, is the direct reduction of the corresponding α-amino acid, (S)-phenylalanine, with borane. This reduction is known to proceed in high yield without significant racemization. The resulting (S)-phenylalanol can then be converted to (S)-4-phenyl-2-oxazolidinone. A common method for this cyclization involves reaction with diethyl carbonate in the presence of a base like potassium carbonate. The use of a phenyl-substituted auxiliary offers the advantage of a UV chromophore, which simplifies analysis by TLC or HPLC.

Evans-type auxiliaries, a class of oxazolidinones, are instrumental in stereoselective synthesis. These can be acylated at the nitrogen atom and subsequently used to direct stereoselective alkylations, aldol reactions, and other transformations. The synthesis of these auxiliaries themselves often starts from amino acids. For instance, (S)-4-benzyloxazolidin-2-one is readily prepared from (S)-phenylalanol.

The general approach for the synthesis of a chiral 4-phenyl-2-oxazolidinone precursor is outlined in the table below.

| Step | Reactant | Reagent(s) | Product | Key Features |

| 1 | (S)-Phenylalanine | Borane (BH3) | (S)-Phenylalanol | High yield, no racemization |

| 2 | (S)-Phenylalanol | Diethyl carbonate, K2CO3 | (S)-4-Phenyl-2-oxazolidinone | Crystalline product, easy purification |

Diastereoselective and Enantioselective Approaches

With the chiral 4-phenyl-2-oxazolidinone precursor in hand, the subsequent challenge is the introduction of the piperidine moiety at the N3 position in a stereocontrolled manner. This can be approached through various diastereoselective and enantioselective methods.

One plausible strategy involves the N-alkylation of the 4-phenyl-2-oxazolidinone with a suitable piperidine electrophile. For instance, a protected 4-halopiperidine or a piperidine-4-one via reductive amination could be employed. The inherent chirality of the 4-phenyl-2-oxazolidinone can influence the stereochemical outcome of reactions involving the N-substituent, although the distance from the stereocenter may limit its directing effect.

A more robust method for controlling stereochemistry involves the synthesis of 3,4-disubstituted oxazolidin-2-ones through cyclization reactions where both substituents are introduced with stereocontrol. A one-step approach to 3,4-disubstituted 2-oxazolidinones has been described involving aza-Michael addition using CO2 as a carbonyl source. chemicalbook.com This modular reaction occurs between a γ-brominated Michael acceptor, CO2, and an amine under mild conditions, offering good yields and functional group tolerance. chemicalbook.com

Another powerful strategy is the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams to yield vicinally substituted 2-oxazolidinones. researchgate.net This method provides excellent control over the relative stereochemistry of the substituents at the C4 and C5 positions, which can be adapted for C3 and C4 substitution patterns. researchgate.net

For the synthesis of N-substituted oxazolidinones, copper-catalyzed N-arylation or N-alkylation reactions have proven effective. For example, the coupling of 2-oxazolidinone with aryl iodides can be achieved under mild conditions. A similar strategy could be envisioned for the coupling with a suitable piperidine derivative.

The following table summarizes potential diastereoselective and enantioselective approaches.

| Approach | Key Reaction | Reactants | Catalyst/Reagents | Expected Outcome |

| N-Alkylation | Nucleophilic Substitution | (S)-4-Phenyl-2-oxazolidinone, N-Boc-4-iodopiperidine | Base (e.g., NaH) | (S)-4-Phenyl-3-(N-Boc-piperidin-4-yl)-oxazolidin-2-one |

| Aza-Michael Addition | Base-catalyzed CO2 fixation and cyclization | γ-bromo-α,β-unsaturated ester, piperidin-4-amine, CO2 | TMG (1,1,3,3-tetramethylguanidine) | Diastereomeric mixture of 3,4-disubstituted oxazolidinones |

| Reductive Amination | Imine formation and reduction | (S)-4-Phenyl-3-amino-oxazolidin-2-one, Piperidin-4-one | Reducing agent (e.g., NaBH4) | Diastereoselective formation of the N-piperidyl bond |

Stereochemical Assignment Methodologies

The unambiguous determination of the relative and absolute stereochemistry of the final compound and its intermediates is crucial. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for structural elucidation. For 3,4-disubstituted oxazolidin-2-ones, the relative stereochemistry (syn or anti) can often be assigned based on the chemical shifts of the oxazolidinone ring protons and the vicinal coupling constants (³J) between them. nih.gov For instance, the coupling constant between H4 and H5 in 4,5-disubstituted oxazolidinones is generally larger for trans isomers than for cis isomers.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful technique to further confirm the spatial proximity of substituents. nih.gov Irradiation of a proton on one substituent should result in an enhancement of the signal of a proton on a neighboring substituent if they are on the same face of the ring (cis relationship).

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including the absolute configuration if a heavy atom is present or if anomalous dispersion is used. This technique can unequivocally establish the relative and absolute stereochemistry of chiral centers. For example, the crystal structure of a 2-bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol revealed the envelope conformation of the oxazolidine (B1195125) ring and the relative disposition of its substituents.

The table below outlines the primary methods for stereochemical assignment.

| Method | Principle | Information Obtained |

| ¹H NMR (Coupling Constants) | Vicinal coupling (³J) values depend on the dihedral angle between protons. | Relative stereochemistry (cis/trans) of substituents on the oxazolidinone ring. nih.gov |

| NOE Spectroscopy | Measures the transfer of nuclear spin polarization between spatially close nuclei. | Confirms the through-space proximity of atoms, aiding in the assignment of relative stereochemistry. nih.gov |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of the complete 3D structure, including relative and absolute stereochemistry. |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis of Oxazolidinone-Piperidine Hybrid Systems

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal key signals characteristic of each structural fragment. The phenyl group protons would appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm. The oxazolidinone ring protons would present as a distinct AXM or ABX system, with the benzylic proton at C4 appearing as a doublet of doublets around δ 4.7-5.0 ppm, and the C5 protons appearing as two separate multiplets between δ 4.2 and 4.6 ppm. The piperidine (B6355638) ring protons would show complex multiplets, with the axial and equatorial protons exhibiting different chemical shifts and coupling constants. The methine proton at the junction (N-CH) would likely be found in the δ 3.5-4.0 ppm range. rsc.orgchemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. ipb.pt The carbonyl carbon (C=O) of the oxazolidinone ring is expected to resonate at a characteristic downfield shift of approximately δ 155-158 ppm. Carbons of the phenyl ring would appear in the δ 125-140 ppm region. The oxazolidinone C4 and C5 carbons would be expected around δ 70-80 ppm and δ 60-70 ppm, respectively. The piperidine carbons would show signals in the aliphatic region (δ 25-55 ppm). rsc.orgnih.gov

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for establishing the connectivity between the piperidine and oxazolidinone rings by showing long-range couplings (2-3 bonds) between the piperidine protons (e.g., the N-CH proton) and the oxazolidinone ring carbons (e.g., C=O, C5). Nuclear Overhauser Effect Spectroscopy (NOESY) would provide through-space correlations, offering insights into the preferred spatial orientation of the phenyl and piperidine rings relative to each other. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxazolidinone C=O | - | ~157 |

| Phenyl C (quaternary) | - | ~138 |

| Phenyl CH | 7.2-7.4 (m) | 126-129 |

| Oxazolidinone C4-H (benzylic) | 4.8-5.0 (dd) | ~78 |

| Oxazolidinone C5-H₂ | 4.2-4.6 (m) | ~65 |

| Piperidine C4'-H (N-CH) | 3.5-4.0 (m) | ~55 |

| Piperidine C3'/C5'-H₂ (axial) | ~2.8 (m) | ~45 |

| Piperidine C3'/C5'-H₂ (equatorial) | ~3.2 (m) | ~45 |

| Piperidine C2'/C6'-H₂ | 2.9-3.3 (m) | ~30 |

Note: These are estimated values based on data from analogous structures and general NMR principles. Actual experimental values may vary. rsc.orgnih.gov

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. A strong, sharp absorption band between 1740 and 1760 cm⁻¹ would be definitive for the oxazolidinone carbonyl (C=O) stretch. nih.govchemicalbook.com Other significant peaks would include C-O stretching vibrations for the oxazolidinone ether linkage around 1200-1250 cm⁻¹, C-H stretching for the aromatic and aliphatic portions (~2850-3100 cm⁻¹), and C=C stretching bands for the phenyl ring (~1600 and 1450 cm⁻¹). nih.govnist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming the molecular formula. Key fragmentation pathways would likely involve the cleavage of the bond between the piperidine nitrogen and the oxazolidinone ring, leading to fragment ions corresponding to the 4-phenyl-oxazolidin-2-one moiety and the piperidine ring. Further fragmentation of the piperidine ring is also expected. nih.govnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration and preferred conformation. nih.gov While a crystal structure for the title compound is not available, analysis of related structures provides valuable insights.

Crystal structures of various oxazolidinone derivatives, such as 3-acetyloxazolidin-2-one, show that the five-membered ring is often nearly planar or adopts a slight envelope or twisted conformation. researchgate.netmdpi.commdpi.com The exocyclic bond from the nitrogen atom typically lies in or close to the plane of the ring system. mdpi.com

For the piperidine portion, X-ray analysis of numerous derivatives confirms a strong preference for a chair conformation to minimize steric strain. acs.org In the solid state of this compound, the piperidine ring would be expected to adopt a chair conformation. The bulky 4-phenyl-oxazolidin-2-one substituent on the nitrogen would likely occupy an equatorial position to minimize 1,3-diaxial interactions. The precise dihedral angles between the phenyl ring, the oxazolidinone plane, and the mean plane of the piperidine ring would be unambiguously determined through crystallographic analysis. nih.gov

Conformational Dynamics and Preferred Orientations

The conformational flexibility of this compound is primarily dictated by the piperidine ring and the rotation around the N-C bond connecting the two heterocyclic systems.

The piperidine ring is well-known to exist in a dynamic equilibrium between two chair conformations. However, for N-substituted piperidines, the substituent's steric bulk heavily influences this equilibrium. The large 4-phenyl-oxazolidin-2-one group attached to the piperidine nitrogen would have a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens at the C2 and C6 positions of the piperidine ring. nih.gov

Furthermore, rotation around the N-C single bond connecting the piperidine nitrogen to the oxazolidinone C3 is possible. However, steric hindrance between the piperidine ring protons and the substituents on the oxazolidinone ring (specifically the C4-phenyl group) may lead to a preferred rotational conformer or a significant barrier to free rotation. This could potentially be studied using variable-temperature NMR spectroscopy, where distinct signals for different rotamers might be observed at low temperatures. Molecular mechanics calculations on 4-substituted piperidines have shown that electrostatic interactions can significantly influence conformational preferences, a factor that would also be at play in this complex hybrid system. nih.gov The orientation of the phenyl group itself, relative to the oxazolidinone ring, adds another layer of conformational complexity to the molecule.

Reactivity Profiles and Chemical Transformations

Functional Group Interconversions on the Oxazolidinone Ring

The oxazolidinone ring is a robust heterocyclic system, but its carbonyl group offers a prime site for functional group interconversion. A notable transformation is the conversion of the oxazolidin-2-one to its corresponding thione derivative.

One documented method involves reacting an (S)-4-phenyl-2-oxazolidinone with sulfur powder and ammonium (B1175870) sulfide (B99878) or ammonium polysulfide to yield (S)-4-phenyl oxazolidine-2-thione. google.com This type of thionation reaction replaces the carbonyl oxygen with a sulfur atom, significantly altering the electronic properties and potential coordinating abilities of the heterocyclic core. The process is presented as a greener alternative to methods using toxic reagents like carbon disulfide. google.com

Table 1: Functional Group Interconversion on the Oxazolidinone Ring

| Starting Material | Reagents | Product | Notes |

|---|

Chemical Modifications of the Piperidine (B6355638) Moiety

The piperidine ring provides a versatile handle for introducing structural diversity into the 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one scaffold. Modifications can be targeted at the nitrogen atom or the carbon skeleton of the ring.

The secondary amine of the piperidine ring is a key nucleophilic center, making it amenable to a wide array of derivatization reactions. As a conventional secondary amine, its reactivity is well-established. ijrst.com Common transformations include N-alkylation and N-acylation. msu.edu

N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides or through reductive amination protocols. This introduces simple alkyl chains or more complex substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. N-acyl salts of related pyridinium (B92312) cations are known to act as acyl transfer agents. msu.edu

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl piperidine derivatives.

Michael Addition: As a secondary amine, the piperidine nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Formation of N-Heterocyclic Analogues: The nitrogen atom can be used as a point of attachment for other heterocyclic rings, either directly or via a linker, a strategy used to modulate biological activity in related piperazine (B1678402) systems. nih.gov

These derivatizations are fundamental in structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's physicochemical properties.

Modifying the carbon framework of the piperidine ring offers another avenue for creating analogues. While direct substitution on the pre-formed ring can be challenging, strategies often involve the synthesis of the entire scaffold from an already substituted piperidine precursor.

Studies on other piperidine-containing compounds have shown that substitutions on the ring can significantly influence biological activity. For instance, the introduction of a methyl group at the 4-position of a piperidine ring or a hydroxyl group at the para-position has been shown to be advantageous in certain classes of bioactive molecules. nih.govacs.org The position of substituents on the piperidine ring can strongly influence the biological profile of the resulting compounds. acs.org These findings suggest that synthesizing analogues of this compound with substituents such as methyl, hydroxyl, or other functional groups on the piperidine carbons could be a fruitful strategy for developing new compounds.

Ring Opening and Rearrangement Reactions of the Oxazolidinone Core

The oxazolidinone core, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions typically involve nucleophilic attack at one of the electrophilic centers within the ring.

A well-known cleavage method for N-acyl oxazolidinones, often used in asymmetric synthesis to remove the chiral auxiliary, involves treatment with lithium hydroperoxide (LiOOH), generated from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). acs.org Nucleophilic attack can occur at two positions:

Attack at the Amide Carbonyl: This is the desired pathway for cleaving an N-acyl group, but in the context of 3-substituted oxazolidinones, this position is part of the bond to the piperidine nitrogen.

Attack at the Carbamate (B1207046) Carbonyl: This leads to the opening of the oxazolidinone ring itself. acs.org For this compound, this would involve the cleavage of the C-O bond of the carbamate, resulting in a β-amino alcohol derivative. This reaction pathway can sometimes be an undesired side reaction during the cleavage of related Evans auxiliaries. acs.org

Rearrangement reactions involving the oxazolidinone scaffold have also been described. For example, a diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams to 2-oxazolidinones has been reported, proceeding through a proposed Baeyer–Villiger oxidation, epoxidation, and a concerted rearrangement of an epoxy ester intermediate. acs.org Other routes, such as the Curtius rearrangement of acyl azide (B81097) intermediates, can lead to the formation of the oxazolidinone ring via an isocyanate intermediate. mdpi.com These reactions highlight the potential for skeletal reorganization of the oxazolidinone core under specific synthetic conditions.

Table 2: Ring Opening Reactions of the Oxazolidinone Core

| Reaction Type | Reagents | Potential Product Type | Mechanism |

|---|---|---|---|

| Carbamate Hydrolysis | LiOH / H₂O | β-Amino alcohol | Nucleophilic attack at the carbamate carbonyl. acs.org |

Selective Derivatization Strategies for Analogues

The presence of multiple reactive sites in this compound necessitates the use of selective derivatization strategies to generate specific analogues. The key to this is exploiting the different reactivity of the piperidine nitrogen and the oxazolidinone ring, often through the use of protecting groups.

Strategy 1: Modification of the Piperidine Moiety The most straightforward approach involves direct derivatization of the piperidine nitrogen, as it is the most nucleophilic site in the molecule. Reactions such as N-alkylation, N-acylation, and reductive amination can be performed directly, as detailed in section 4.2.1. This strategy allows for the rapid generation of a library of compounds with diverse substituents on the piperidine nitrogen.

Strategy 2: Modification of the Phenyl Ring To modify the phenyl group, electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) could be envisioned. However, the reactivity and regioselectivity of these reactions would be influenced by the activating/deactivating nature of the oxazolidinone substituent. A more controlled approach would involve synthesizing the entire molecule starting from a pre-substituted phenylglycinol derivative. chemicalbook.com

Strategy 3: Modification of the Oxazolidinone Ring If modifications to the oxazolidinone ring are desired while keeping the piperidine nitrogen free, the piperidine nitrogen must first be protected. A common protecting group for secondary amines is the tert-butoxycarbonyl (Boc) group. Once protected, reactions targeting the oxazolidinone ring, such as the thionation described in section 4.1, could be performed. Subsequent deprotection of the piperidine nitrogen would yield the desired analogue.

Table 3: Overview of Selective Derivatization Strategies

| Target Moiety | Strategy | Example Reactions |

|---|---|---|

| Piperidine | Direct derivatization of the nucleophilic nitrogen. | N-alkylation, N-acylation, N-arylation. msu.edu |

| Phenyl Ring | Synthesis from a substituted precursor. | Use of substituted phenylglycinol in the initial synthesis. chemicalbook.com |

By employing these selective strategies, chemists can systematically explore the chemical space around the this compound scaffold to develop new analogues with tailored properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and intermolecular interaction sites. These properties are governed by the molecule's electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, energy levels, and other electronic properties of molecules. For a compound like 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and determine its most stable three-dimensional arrangement.

These calculations yield important parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive. For instance, DFT studies on various oxazolidinone derivatives have been performed to understand their electronic properties and stability. nih.gov Similarly, DFT calculations on N-aryl piperidines have been used to elucidate their stereochemical outcomes in reactions. acs.org

Based on studies of analogous structures, the following table presents hypothetical, yet representative, DFT-calculated electronic properties for this compound.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |

| Dipole Moment | ~3.5 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |

| The values in this table are illustrative and based on typical results for similar molecular structures. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is generated from DFT calculations and is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to show regions of negative and positive electrostatic potential.

Red/Yellow Regions : Indicate areas of negative potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the oxazolidinone carbonyl group.

Blue Regions : Indicate areas of positive potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly any acidic protons.

The MEP analysis helps in identifying the sites responsible for intermolecular interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of a molecule and its interactions with biological targets over time.

The compound this compound has several rotatable bonds, leading to a large number of possible conformations. The piperidine (B6355638) ring can exist in chair, boat, or twist-boat conformations, while the phenyl ring and the oxazolidinone ring can rotate relative to the piperidine core. Computational conformational analysis, using methods like molecular mechanics or DFT, can identify the low-energy (and therefore most populated) conformations of the molecule. Understanding the preferred shape of the molecule is a prerequisite for studying its interaction with biological targets. Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the molecule's movement over time, revealing how it might change shape upon binding to a protein. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies could be performed against various receptors to predict its potential biological activity.

The process involves:

Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB).

Generating the 3D conformation of the ligand (this compound).

Using a docking program (e.g., AutoDock, GLIDE) to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) to predict the most stable binding mode and estimate the binding affinity.

Docking studies on related N-aryl piperidine and oxazolidinone derivatives have successfully predicted their binding to various targets, including enzymes and receptors. nih.govnih.govnih.gov For example, a hypothetical docking study of this compound against a kinase could yield the following results:

| Parameter | Result | Interpretation |

| Docking Score | -8.5 kcal/mol | A strong negative score suggests favorable binding affinity. |

| Key Interactions | Hydrogen bond with ASP 123; Pi-Pi stacking with PHE 80 | Identifies specific amino acid residues crucial for binding. |

| Predicted Binding Mode | The phenyl group occupies a hydrophobic pocket, and the oxazolidinone oxygen acts as a hydrogen bond acceptor. | Provides a structural hypothesis for the ligand's mechanism of action. |

| The values and interactions in this table are for illustrative purposes. |

Prediction of Reactivity and Reaction Pathways

Computational methods can also be used to predict the chemical reactivity of a molecule and to elucidate potential reaction mechanisms. For this compound, this could involve modeling its synthesis or degradation.

Theoretical calculations can map out the energy profile of a reaction, identifying the structures of transition states and intermediates. This information is critical for understanding reaction kinetics and for optimizing reaction conditions. For example, the formation of the oxazolidinone ring often proceeds through a cyclization reaction. researchgate.net Computational modeling could investigate the proposed mechanism, which may involve a nucleophilic attack followed by ring closure, and determine the activation energy for each step. researchgate.net DFT calculations have been used to support proposed stereochemical models for reactions involving N-aryl piperidines by analyzing the energetics of different reaction pathways. acs.org This allows chemists to predict the most likely products and to design more efficient synthetic routes.

Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry, providing a window into the highest energy point along a reaction coordinate. For the synthesis of oxazolidinones, this analysis is crucial for understanding how the ring is formed and why certain stereoisomers may be favored.

While specific transition state analyses for this compound are not extensively documented in the literature, we can infer the likely energetic landscapes from studies on analogous systems. For instance, the formation of the oxazolidinone ring often proceeds through the cyclization of an amino alcohol precursor. One common synthetic route involves the reaction of an amino alcohol with a carbonylating agent.

A plausible synthetic precursor to this compound would be 1-(4-aminopiperidin-1-yl)-2-phenylethan-1-ol. The formation of the oxazolidinone ring from such a precursor would involve an intramolecular nucleophilic attack of the nitrogen or oxygen atom onto a carbonyl group. Computational studies on similar systems have elucidated the transition states for these cyclization reactions.

In a related context, the synthesis of N-aryl-5-hydroxymethyl-2-oxazolidinones from N-aryl carbamates has been shown to proceed via an N-lithio-N-aryl carbamate (B1207046) intermediate. orgsyn.org The subsequent intramolecular cyclization involves a transition state where the lithium ion plays a crucial role in coordinating the reactants and facilitating the ring closure. orgsyn.org The stability of this transition state dictates the reaction rate and outcome.

Furthermore, theoretical studies on the organocatalytic cascade reaction of sulfur ylides and nitro-olefins to form oxazolidinones have identified the addition step as rate- and stereoselectivity-determining. acs.org The transition states for this step were computationally modeled to explain the high diastereoselectivity observed experimentally. acs.org These models often reveal subtle non-covalent interactions that stabilize one transition state over another.

For this compound, a transition state analysis would likely focus on the cyclization step to form the oxazolidinone ring. The conformation of the piperidine ring and the orientation of the phenyl group would be critical factors in determining the energy of the transition state. Different chair and boat conformations of the piperidine ring could lead to different transition state energies, thereby influencing the preferred reaction pathway.

A hypothetical transition state for the formation of the oxazolidinone ring from a suitable amino alcohol precursor and a carbonyl source would involve the approach of the nucleophilic nitrogen of the piperidine to the electrophilic carbonyl carbon. The geometry of this approach would be constrained by the existing stereochemistry of the molecule. The computational data for such a transition state would include the imaginary frequency corresponding to the bond being formed, as well as the bond lengths and angles of the atoms involved.

Table 1: Hypothetical Transition State Parameters for Oxazolidinone Ring Formation

| Parameter | Value | Description |

| Imaginary Frequency | iν (cm⁻¹) | Corresponds to the vibrational mode of the forming C-N bond. |

| C-N Bond Length (Å) | ~2.0 - 2.5 | The distance between the nucleophilic nitrogen and the electrophilic carbon in the transition state. |

| Activation Energy (kcal/mol) | ΔG‡ | The free energy barrier for the cyclization reaction. |

This table presents hypothetical values based on general principles of transition state theory for similar reactions.

Reaction Mechanism Elucidation through Computational Means

Computational methods are invaluable for elucidating complex reaction mechanisms, providing a step-by-step energetic and structural description of the chemical transformation. For this compound, understanding its synthetic pathway requires a detailed mechanistic investigation that can be effectively addressed through computational chemistry.

Several synthetic routes to the oxazolidinone core have been proposed and studied for related compounds. One such mechanism involves the reaction of primary amines with dibromoethane and a carbonate source. researchgate.net A proposed mechanism for this reaction begins with a nucleophilic substitution to form a secondary amine intermediate. researchgate.net This is followed by either the formation of a carbamate intermediate which then cyclizes, or the formation of a carbonate intermediate that subsequently undergoes cyclization. researchgate.net DFT calculations could be employed to determine the relative energy barriers of these competing pathways to identify the most likely mechanism.

Another well-established method for oxazolidinone synthesis is the reaction of an amino alcohol with phosgene (B1210022) or a phosgene equivalent. The reaction mechanism would proceed through the formation of a carbamoyl (B1232498) chloride intermediate, followed by an intramolecular cyclization. Computational studies can model each step of this process, including the initial nucleophilic attack, the elimination of chloride, and the final ring-closing step.

In the context of the specific target molecule, a plausible synthesis could involve the reaction of 4-amino-4-phenylpiperidine with a suitable two-carbon electrophile that also provides the carbonyl group of the oxazolidinone. For example, the reaction with an activated derivative of phenylacetic acid could be a potential route. Computational modeling could help in understanding the regioselectivity and stereoselectivity of such a reaction.

Iron-catalyzed asymmetric reductive cross-coupling reactions have also been utilized to synthesize precursors to oxazolidinones. acs.org Mechanistic investigations of these reactions, supported by DFT calculations, have pointed towards a single-electron-transfer (SET) pathway involving different oxidation states of the iron catalyst and the formation of radical intermediates. acs.org Subsequent intramolecular cyclization of the amino alcohol product would yield the oxazolidinone. acs.org

Table 2: Investigated Reaction Mechanisms for Oxazolidinone Formation

| Reaction Type | Key Intermediates | Computational Method |

| From Primary Amine and Dibromoethane | Secondary amine, Carbamate, Carbonate | DFT |

| From Amino Alcohol and Phosgene | Carbamoyl chloride | DFT, ab initio |

| Organocatalytic Cascade | Nitro-cyclopropane, Isoxazoline N-oxide | DFT |

| Iron-Catalyzed Cross-Coupling Precursor Synthesis | Fe(I)/Fe(II)/Fe(III) species, Alkyl radicals | DFT, EPR analysis |

This table summarizes reaction mechanisms investigated for the synthesis of related oxazolidinone compounds.

Structure Research Activity Relationships Srar in Model Systems

Impact of Oxazolidinone Substitutions on Molecular Interactions

The oxazolidinone ring is a key pharmacophore in many biologically active compounds, including antibiotics and monoamine oxidase (MAO) inhibitors. nih.gov Modifications to this ring system can significantly alter a compound's activity. For instance, substitutions at the C-5 position of the oxazolidinone ring have been shown to have a substantial effect on both antibacterial activity and MAO inhibition in related compounds. nih.gov While research on 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one is not extensively detailed in the public domain, findings from analogous structures suggest that the introduction of different substituents on the oxazolidinone ring would likely modulate its binding affinity and selectivity for various biological targets.

In the context of Factor Xa (FXa) inhibitors, a class of anticoagulants, oxazolidinone derivatives have emerged as a promising new class. acs.org The optimization of these derivatives often involves modifications to the oxazolidinone core to enhance potency and pharmacokinetic profiles. acs.org For example, the discovery of the potent FXa inhibitor BAY 59-7939 was the result of lead optimization of an oxazolidinone-based compound. acs.org This underscores the importance of the oxazolidinone scaffold in establishing key interactions with the target enzyme. acs.org

The following table, based on data from related oxazolidinone derivatives, illustrates how substitutions can influence biological activity.

| Compound Modification | Target | Observed Effect on Activity |

| Substitution at oxazolidinone C-5 position | MAO-A and MAO-B | Significant impact on inhibition |

| Optimization of oxazolidinone lead compound | Factor Xa | Improvement in potency and pharmacokinetics |

Influence of Piperidine (B6355638) Modifications on Conformational Space and Binding

The piperidine ring in this compound introduces a degree of conformational flexibility that can be critical for receptor binding. The orientation of the piperidine ring, whether in a chair or twist-boat conformation, can be influenced by substituents and the surrounding chemical environment. nih.gov In a study of N-acylpiperidines, it was found that while the chair conformation is generally more stable, the twist-boat conformation can be stabilized by protein-ligand interactions. nih.gov

Modifications to the piperidine ring, such as N-acylation or the introduction of substituents, can alter its conformational preferences and, consequently, its binding interactions. nih.gov For instance, the presence of a 2-phenyl substituent on a piperidine ring can force it into an axial orientation due to pseudoallylic strain, which can be advantageous for binding to certain allosteric sites. nih.gov

| Conformation | Relative Energy (kcal/mol) | Prevalence in PDB |

| Chair (axial 2-methyl) | 0.0 | High |

| Twist-boat | +1.2 | 23% |

| Chair (equatorial 2-methyl) | +2.0 | Low |

Mechanistic Insights into Enzyme Inhibition or Receptor Binding in in vitro or in silico Models

While a specific mechanism of action for this compound is not explicitly documented, the broader class of oxazolidinones is known to target a range of enzymes and receptors. nih.govacs.org

In silico docking studies of related oxazolidinone-based Factor Xa inhibitors have revealed key binding interactions within the enzyme's active site. acs.org These studies show that the oxazolidinone core can form crucial hydrogen bonds and hydrophobic interactions with the S1 and S4 pockets of Factor Xa. nih.govebi.ac.uk The phenyl group, similar to the one in the subject compound, often occupies a hydrophobic pocket, contributing significantly to binding affinity. The piperidine ring can also form important interactions, with its substituents potentially extending into other pockets of the binding site. acs.org

The potential for allosteric modulation is an important aspect of drug design. In some cases, compounds containing a piperidine ring have been shown to bind to allosteric sites on their target proteins. nih.gov For example, the C5a receptor antagonist avacopan, which features a substituted piperidine, binds to an allosteric site on the transmembrane helical bundle of the receptor. nih.gov This suggests that this compound could potentially act as an allosteric modulator, depending on the specific target and binding site.

Stereochemical Effects on Molecular Recognition

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which has a stereocenter at the C4 position of the oxazolidinone ring. The (R) and (S) enantiomers of a compound can exhibit vastly different pharmacological and toxicological profiles.

For instance, the synthesis of (S)-4-phenyl-2-oxazolidinone is a key step in the preparation of various chiral auxiliaries and biologically active molecules. google.com The stereochemical configuration of the phenyl group at C4 dictates the spatial arrangement of the rest of the molecule, which in turn affects how it fits into a chiral binding site on a protein. While specific studies on the stereochemical effects of this compound are lacking, it is a well-established principle in medicinal chemistry that one enantiomer is often significantly more active than the other. The synthesis and biological evaluation of individual enantiomers would be essential to fully characterize the activity of this compound.

Applications As Chemical Probes and Synthetic Intermediates

Utilization of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one in Organic Synthesis

The value of this compound in organic synthesis is rooted in the well-established functionalities of its constituent parts: the phenyl-oxazolidinone and the piperidine (B6355638) ring. These components are individually significant in the construction of chiral molecules and complex natural products.

Asymmetric Synthetic Applications

The oxazolidinone ring system is a cornerstone of modern asymmetric synthesis, often employed as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The (S)-(+)-4-Phenyl-2-oxazolidinone component of the target molecule is a commercially available and widely used chiral auxiliary. chemicalbook.comnih.gov It offers a versatile platform for a range of asymmetric transformations, including aldol (B89426) additions, alkylations, and conjugate additions, due to its ability to be easily recycled under mild conditions. chemicalbook.comacs.org The phenyl group at the 4-position of the oxazolidinone ring provides a rigid and well-defined chiral environment, which is crucial for achieving high levels of stereocontrol.

While specific studies detailing the use of the entire this compound molecule as a chiral auxiliary are not prevalent, the principles governing its phenyl-oxazolidinone portion are well-documented. For instance, the synthesis of α-tertiary amino alcohols can lead to the formation of oxazolidinones with retention of enantiopurity through intramolecular cyclization. google.com This highlights the potential for the piperidine-substituted oxazolidinone to act as a director for stereoselective reactions on the piperidine ring or on substituents attached to it.

Building Block for Complex Molecules

Beyond its role as a transient chiral director, this compound can serve as a substantive building block for the synthesis of more elaborate molecular architectures. Both the oxazolidinone and piperidine rings are common motifs in medicinally relevant compounds. acs.orggoogle.com

The piperidine moiety is a key structural feature in numerous alkaloids and pharmaceutical agents. google.com The synthesis of substituted piperidines is a significant focus in medicinal chemistry, with various methods developed for their efficient and stereoselective construction. google.com The 4-amino position on the piperidine ring of the title compound offers a convenient point for further functionalization, allowing for its incorporation into larger and more complex structures.

The oxazolidinone ring itself is a privileged scaffold in drug discovery. acs.org For example, it is the core component of the antibiotic linezolid. acs.org The combination of the phenyl-oxazolidinone and piperidine rings in a single molecule provides a bifunctional scaffold that can be elaborated upon to create diverse libraries of compounds for biological screening. A patent for (4S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one reports its synthesis and characterization, indicating its availability as a chemical entity for further synthetic exploration. nih.gov

Development of Chemical Probes for Biological Systems

The structural features of this compound make it an attractive scaffold for the design of chemical probes, which are small molecules used to study and manipulate biological systems.

Scaffold for Exploring Ligand-Receptor Interactions

The development of molecules that can selectively interact with biological receptors is a fundamental aspect of chemical biology and drug discovery. The this compound scaffold has been identified as a potential antagonist for the C-C chemokine receptor 8 (CCR8). nih.gov Chemokine receptors are involved in leukocyte recruitment during inflammatory responses, and blocking their activity is a therapeutic strategy for inflammatory and autoimmune diseases. nih.gov

A patent has claimed (4S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one for its potential to treat inflammatory disorders by acting as a CCR8 antagonist. nih.gov This suggests that the molecule's specific three-dimensional structure, arising from the combination of the phenyl, piperidine, and oxazolidinone rings, allows it to bind to the receptor and modulate its activity. This makes it a valuable chemical probe for studying the structure and function of CCR8 and for the potential development of new anti-inflammatory therapies.

Design of Enzyme Modulators for Research Purposes

The oxazolidinone and piperidine moieties are frequently found in compounds designed to modulate enzyme activity. While direct studies on this compound as an enzyme modulator are limited, the broader class of phenyl-piperazinyl-phenyl oxazolidinones, which are structurally analogous, have been synthesized and evaluated for their antibacterial properties. These compounds show activity against various Gram-positive bacteria, suggesting that they may be acting as inhibitors of essential bacterial enzymes.

Furthermore, the general class of oxazolidinones has been extensively explored in medicinal chemistry for a wide range of pharmacological applications, including as inhibitors of enzymes implicated in cancer, inflammation, and neurological diseases. acs.org The this compound scaffold, therefore, represents a promising starting point for the design of novel enzyme modulators for research purposes. Its amenability to synthetic modification at both the piperidine and oxazolidinone rings allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity against a target enzyme.

Future Research Directions

Exploration of Novel Synthetic Pathways for Derivatives

The generation of a diverse chemical library is fundamental to any successful drug discovery campaign. For the 4-phenyl-3-piperidin-4-yl-oxazolidin-2-one core, future efforts should move beyond traditional multi-step syntheses and embrace more innovative and efficient strategies to create a wide array of analogues.

Modern synthetic methodologies offer promising avenues for exploration:

Multicomponent Reactions (MCRs): Designing a one-pot reaction that combines three or more starting materials to form the target scaffold or its key intermediates could dramatically increase efficiency. This approach reduces waste, saves time, and allows for the rapid generation of a library of derivatives by simply varying the initial building blocks. nih.gov

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature and pressure, which can lead to higher yields, improved safety for hazardous reactions, and easier scalability compared to batch processing. This would be particularly advantageous for producing larger quantities of a lead candidate for further testing.

Biocatalysis: The use of enzymes as catalysts can introduce stereocenters with high selectivity, a critical aspect for pharmacological activity. Enzymes could be employed to resolve racemic intermediates or to catalyze key bond-forming reactions in an asymmetric fashion, providing access to specific stereoisomers that may have improved potency and reduced off-target effects.

C-H Activation: Direct functionalization of the phenyl or piperidine (B6355638) rings via C-H activation represents a highly atom-economical approach. This strategy avoids the need for pre-functionalized starting materials (e.g., halogenated or boronic acid-substituted rings), streamlining the synthetic process and allowing for late-stage diversification of the core structure.

| Metric | Traditional Approach (e.g., Sequential N-Arylation and Acylation) | Proposed Novel Approach (e.g., MCR or Flow Chemistry) |

|---|---|---|

| Step Count | Multiple steps (3-5) | Fewer steps (1-2) |

| Efficiency | Lower overall yield, more purification | Higher overall yield, potentially less purification |

| Scalability | Challenging, potential safety issues in batch | More straightforward and safer |

| Green Chemistry | More solvent waste and byproducts | Reduced waste, higher atom economy |

Advanced Spectroscopic and Structural Techniques for Detailed Analysis

A profound understanding of a molecule's three-dimensional structure and conformational dynamics is essential for rational drug design. While standard techniques like 1H-NMR and 13C-NMR are routine, advanced analytical methods can provide deeper, more nuanced insights into the structure of this compound and its derivatives.

2D-NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms within the molecule. This is crucial for establishing the relative stereochemistry and preferred conformation of the phenyl and piperidine rings relative to the oxazolidinone core.

X-ray Crystallography: Obtaining a single-crystal X-ray structure provides unambiguous proof of the molecule's solid-state conformation and stereochemistry. researchgate.net Co-crystallization with a target protein would yield invaluable information about binding modes and key intermolecular interactions, directly guiding structure-based drug design efforts.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict minimum energy conformations, molecular orbital energies, and spectroscopic data (e.g., NMR chemical shifts). researchgate.net Correlating these theoretical predictions with experimental data provides a powerful tool for structural validation and for understanding the electronic properties that govern molecular interactions. researchgate.net

| Technique | Information Gained | Impact on Research |

|---|---|---|

| 2D-NMR (NOESY/ROESY) | Relative stereochemistry, solution-state conformation, intramolecular distances. | Confirms 3D structure in solution, informs conformational preferences. |

| X-ray Crystallography | Unambiguous solid-state structure, bond lengths/angles, packing interactions. | Provides a definitive structural model for computational and design efforts. |

| Computational DFT | Predicted low-energy conformations, electronic properties, theoretical spectra. | Aids in interpreting experimental data and understanding structure-energy landscapes. |

Integration of Machine Learning and AI in Structure-Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry by enabling rapid and cost-effective prediction of molecular properties. mdpi.comresearchgate.net For the oxazolidinone-piperidine scaffold, these computational tools can accelerate the discovery of potent and selective drug candidates.

The core methodology involves developing Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models learn from a "training set" of existing derivatives with known biological activities and then predict the activity of new, unsynthesized compounds.

Key steps in this process include:

Data Collection: Synthesize a diverse set of derivatives of this compound and measure their biological activity (e.g., IC50 values against a specific target).

Descriptor Calculation: For each molecule, compute a large number of numerical descriptors that represent its structural, physicochemical, and electronic features (e.g., molecular weight, logP, polar surface area, electronic fingerprints).

Model Training: Use ML algorithms—such as Random Forest, Support Vector Machines, or Deep Neural Networks (DNN)—to build a mathematical model that correlates the calculated descriptors with the observed biological activity. researchgate.netnih.gov

Prediction and Validation: Use the trained model to predict the activity of a virtual library of new, yet-to-be-synthesized derivatives. The model's predictive power is validated using a separate "test set" of compounds it has not seen before. mdpi.com

This in silico screening process allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. mdpi.com

| Component | Description | Example |

|---|---|---|

| Input Data (Training Set) | A library of synthesized compounds with experimentally measured activity. | 50 derivatives of the core scaffold with their IC50 values against a target kinase. |

| Molecular Descriptors | Numerical representations of molecular features. | Topological fingerprints, pharmacophore features, quantum chemical descriptors. |

| Machine Learning Algorithm | The engine that learns the structure-activity relationship. | Random Forest, Gradient Boosting, Deep Neural Network (DNN). nih.gov |

| Output (Prediction) | Predicted biological activity for novel, unsynthesized compounds. | A ranked list of new virtual compounds with high predicted potency. |

Design of Next-Generation Chemical Scaffolds Based on the Oxazolidinone-Piperidine Template

The this compound structure serves as an excellent template for designing next-generation scaffolds through strategic modifications aimed at improving pharmacological properties. Two key strategies in modern medicinal chemistry are scaffold hopping and bioisosteric replacement.

Bioisosteric Replacement: This involves substituting a specific functional group or ring system with another that has similar physical or chemical properties, with the goal of enhancing activity, selectivity, or metabolic stability. sci-hub.se The piperidine ring, for instance, is a common site of metabolism. cambridgemedchemconsulting.com

Piperidine Ring Replacements: To improve metabolic stability or alter the vector projections of substituents, the piperidine ring could be replaced with other saturated heterocycles. Promising bioisosteres include spirocyclic systems like azaspiro[3.3]heptane, which can offer improved metabolic profiles and explore different chemical space. cambridgemedchemconsulting.comresearchgate.net Replacing it with a morpholine (B109124) ring could increase polarity. cambridgemedchemconsulting.com

Phenyl Ring Replacements: The phenyl group can be replaced with various five- or six-membered heteroaromatic rings (e.g., pyridine, pyrimidine, thiophene). This can introduce new hydrogen bonding opportunities, modulate electronic properties, and improve solubility.

Oxazolidinone Ring Replacements: While the oxazolidinone is a key pharmacophore, related five-membered rings like thiazolidinones or imidazolidinones could be explored to investigate the importance of the ring heteroatoms for target binding and to discover novel intellectual property. estranky.sknih.gov

Scaffold Hopping: This more advanced technique involves replacing the entire core scaffold with a structurally distinct but functionally equivalent one. This can lead to the discovery of novel chemical series with completely different intellectual property profiles but similar biological activity.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Piperidine | Azaspiro[3.3]heptane | Improve metabolic stability, alter substituent vectors. researchgate.net |

| Piperidine | Morpholine | Increase polarity and solubility, introduce H-bond acceptor. cambridgemedchemconsulting.com |

| Phenyl | Pyridine or Pyrimidine | Introduce H-bond acceptors, modify electronics, improve solubility. |

| Oxazolidin-2-one | Thiazolidin-4-one | Modulate ring electronics and H-bonding capacity, explore new IP. researchgate.net |

Q & A

What synthetic strategies are recommended for preparing 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one with high enantiomeric purity?

Answer:

The synthesis of this compound can leverage chiral auxiliaries and asymmetric catalysis. For example, fluorinated oxazolidinones (e.g., 4(R)-Phenyl-5,5-bis(perfluorooctyl)-2-oxazolidinone) are synthesized via titanium-mediated aldol reactions, where stereochemical control is achieved using Evans-type auxiliaries . Key steps include:

- Acylation protocols for introducing the piperidinyl group.

- Chiral resolution via recrystallization or chromatography, as demonstrated in the synthesis of (4S)-(+)-4-Phenyl-1,3-oxazolidin-2-one, which achieves >95% enantiomeric excess (ee) using chiral HPLC .

- Safety note : Use inert atmospheres (N₂/Ar) to prevent side reactions with moisture-sensitive intermediates .

How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Answer:

Discrepancies between NMR/IR and X-ray data often arise from dynamic conformers or crystal packing effects. For example:

- X-ray crystallography (as applied to C18H14F13NO2 in ) confirms absolute stereochemistry and bond lengths but may not reflect solution-phase conformers .

- DFT calculations (B3LYP/6-31G*) can model solution-phase structures and predict NMR shifts.

- Variable-temperature NMR helps identify rotamers by observing signal coalescence at higher temperatures .

What safety protocols are critical when handling this compound?

Answer:

Based on GHS classification ( ):

- Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335).

- Mitigation :

What methodologies are suitable for analyzing the stereochemical impact on biological activity?

Answer:

- Enantiomer-specific assays : Test (R)- and (S)-enantiomers against target receptors (e.g., GPCRs, kinases) using SPR (surface plasmon resonance) or fluorescence polarization.

- Molecular docking : Compare binding modes of enantiomers to proteins (e.g., using AutoDock Vina). highlights piperidine derivatives’ role in modulating CNS targets .

- In vivo PK/PD studies : Monitor plasma half-life and metabolite profiles in rodent models .

How can reaction conditions be optimized to minimize racemization during synthesis?

Answer:

- Low-temperature reactions : Perform acylations at −78°C to suppress epimerization.

- Protic solvent avoidance : Use dichloromethane or THF instead of alcohols to reduce nucleophilic attack on intermediates.

- Catalyst screening : Chiral Lewis acids (e.g., BINOL-titanium complexes) improve stereoselectivity, as shown in fluorinated oxazolidinone syntheses .

What advanced techniques validate the compound’s structural integrity post-synthesis?

Answer:

- X-ray crystallography : Resolves absolute configuration and crystal packing (e.g., C18H14F13NO2 structure in ) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C16H18Cl2N2O4 in with exact mass 372.0643624) .

- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximity of substituents .

How should researchers address discrepancies in purity assessments between HPLC and elemental analysis?

Answer:

- HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities <0.1% .

- Elemental analysis (EA) : Cross-validate with combustion data; deviations >0.3% indicate residual solvents or salts.

- Case study : notes residual solvents (e.g., ethyl acetate) in similar piperidinyl compounds require strict drying protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.